N'-cyclohexylidene-4-hydroxybenzohydrazide
Description
N’-cyclohexylidene-4-hydroxybenzohydrazide is a chemical compound with the molecular formula C13H16N2O2 and a molecular weight of 232.285 g/mol It is a hydrazone derivative, which is a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (C=N) connected to a hydrazine moiety
Properties
IUPAC Name |
N-(cyclohexylideneamino)-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-12-8-6-10(7-9-12)13(17)15-14-11-4-2-1-3-5-11/h6-9,16H,1-5H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTRSHBVKMPSXNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C2=CC=C(C=C2)O)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100615-52-9 | |
| Record name | N'-CYCLOHEXYLIDENE-4-HYDROXYBENZOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
N’-cyclohexylidene-4-hydroxybenzohydrazide can be synthesized through a condensation reaction between 4-hydroxybenzohydrazide and cyclohexanone . The reaction typically involves mixing the reactants in a suitable solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then isolated by filtration and purified through recrystallization.
Chemical Reactions Analysis
N’-cyclohexylidene-4-hydroxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The hydroxyl group in the benzene ring can undergo substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-cyclohexylidene-4-hydroxybenzohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It may be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Mechanism of Action
The mechanism of action of N’-cyclohexylidene-4-hydroxybenzohydrazide depends on its specific application. In biological systems, it may interact with enzymes or proteins, inhibiting their activity or altering their function. The molecular targets and pathways involved in these interactions are not well-characterized, but they likely involve the formation of hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
N’-cyclohexylidene-4-hydroxybenzohydrazide can be compared with other similar compounds, such as:
N’-cyclohexylidene-4-methylbenzohydrazide: This compound has a similar structure but with a methyl group instead of a hydroxyl group on the benzene ring.
N’-cyclohexylidene-4-chlorobenzohydrazide: This derivative has a chlorine atom in place of the hydroxyl group.
The uniqueness of N’-cyclohexylidene-4-hydroxybenzohydrazide lies in its hydroxyl group, which can participate in hydrogen bonding and other interactions, potentially enhancing its reactivity and applications in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
